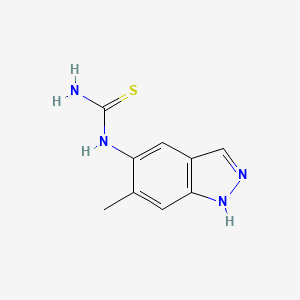

N-(6-methyl-1H-indazol-5-yl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

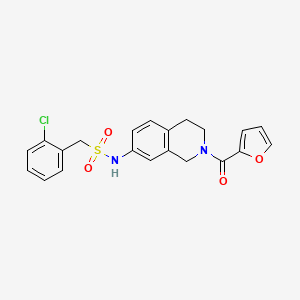

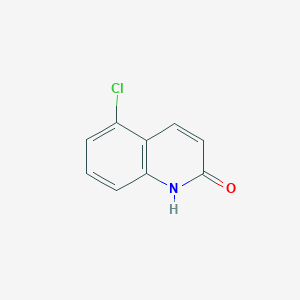

“N-(6-methyl-1H-indazol-5-yl)thiourea” is a chemical compound with the CAS Number: 691857-99-5 and a linear formula of C9H10N4S . It has a molecular weight of 206.27 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “N-(6-methyl-1H-indazol-5-yl)thiourea” is 1S/C9H10N4S/c1-5-2-8-6(4-11-13-8)3-7(5)12-9(10)14/h2-4H,1H3,(H,11,13)(H3,10,12,14) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“N-(6-methyl-1H-indazol-5-yl)thiourea” is a solid compound . It has a molecular weight of 206.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications

Anticancer Activity

Application : Indazole derivatives have been found to possess anticancer activity. For example, a drug called niraparib has been widely used for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .

Methods : The specific methods of application or experimental procedures would depend on the specific derivative and the type of cancer being treated.

Results : The results have shown that these derivatives can be effective in treating various types of cancer .

Antifungal and Antibacterial Activity

Application : Indazole derivatives have been found to possess antifungal and antibacterial activities .

Methods : The specific methods of application or experimental procedures would depend on the specific derivative and the type of fungal or bacterial infection being treated.

Results : The results have shown that these derivatives can be effective in treating various types of fungal and bacterial infections .

Anti-inflammatory Activity

Application : Indazole derivatives have been found to possess anti-inflammatory activity .

Methods : The specific methods of application or experimental procedures would depend on the specific derivative and the type of inflammation being treated.

Results : The results have shown that these derivatives can be effective in treating various types of inflammation .

Treatment of Parkinson’s Disease

Application : A structurally novel, highly potent drug-like compound developed by Merck, known as MLi-2, is a selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor for treatment of Parkinson’s disease .

Methods : The specific methods of application or experimental procedures would depend on the specific derivative and the stage of Parkinson’s disease being treated.

Results : The results have shown that this derivative can be effective in treating Parkinson’s disease .

Antihypertensive Activity

Application : Indazole-containing heterocyclic compounds have been found to possess antihypertensive properties .

Methods : The specific methods of application or experimental procedures would depend on the specific derivative and the type of hypertension being treated.

Results : The results have shown that these derivatives can be effective in treating hypertension .

Antidepressant Activity

Application : Indazole-containing heterocyclic compounds have been found to possess antidepressant properties .

Methods : The specific methods of application or experimental procedures would depend on the specific derivative and the type of depression being treated.

Results : The results have shown that these derivatives can be effective in treating depression .

Safety And Hazards

properties

IUPAC Name |

(6-methyl-1H-indazol-5-yl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-5-2-8-6(4-11-13-8)3-7(5)12-9(10)14/h2-4H,1H3,(H,11,13)(H3,10,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVUGPRSNMHENF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=S)N)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327827 |

Source

|

| Record name | (6-methyl-1H-indazol-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819789 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(6-methyl-1H-indazol-5-yl)thiourea | |

CAS RN |

691857-99-5 |

Source

|

| Record name | (6-methyl-1H-indazol-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375709.png)

![5H-indeno[1,2-d]pyrimidine](/img/structure/B2375711.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2375713.png)

![N-[2-(1-Hydroxycyclopentyl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2375716.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2375717.png)

![N-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl}prop-2-enamide](/img/structure/B2375723.png)

![2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2375725.png)

![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)